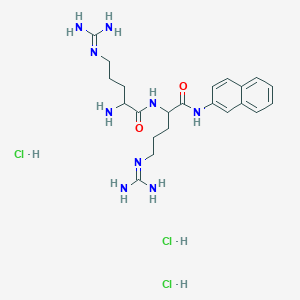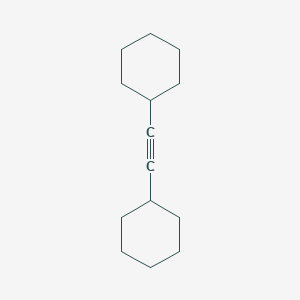
Cyclohexane, 1,1'-(1,2-ethynediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane, 1,1’-(1,2-ethynediyl)bis- is an organic compound with the molecular formula C14H18 It is characterized by the presence of two cyclohexane rings connected by an ethynediyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(1,2-ethynediyl)bis- typically involves the coupling of cyclohexyl groups with an ethynediyl linker. One common method is the Sonogashira coupling reaction, which involves the reaction of cyclohexyl halides with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of Cyclohexane, 1,1’-(1,2-ethynediyl)bis- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Cyclohexane, 1,1’-(1,2-ethynediyl)bis- can undergo various types of chemical reactions, including:
Oxidation: The ethynediyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexane derivatives.
科学研究应用
Cyclohexane, 1,1’-(1,2-ethynediyl)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism of action of Cyclohexane, 1,1’-(1,2-ethynediyl)bis- involves its interaction with molecular targets through its ethynediyl linker. This linker can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethanediyl linker instead of an ethynediyl linker.
Cyclohexane, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Contains a dimethyl-substituted ethanediyl linker.
Uniqueness
Cyclohexane, 1,1’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linker, which imparts distinct electronic and steric properties compared to similar compounds with different linkers. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
属性
| 62371-39-5 | |
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
2-cyclohexylethynylcyclohexane |
InChI |
InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-10H2 |
InChI 键 |
PLSMLGKJCKKEDA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C#CC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



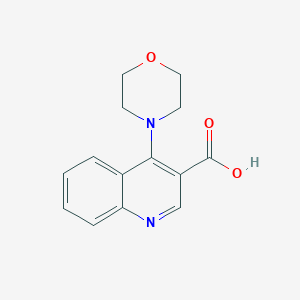
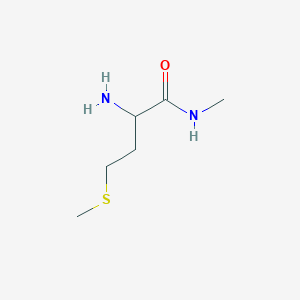

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)

![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
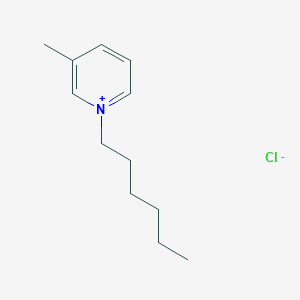
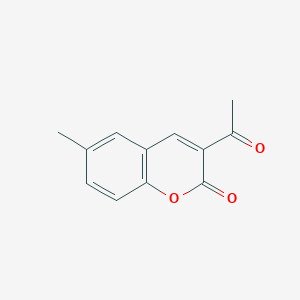
![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
![10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110236.png)


